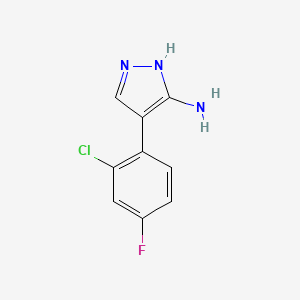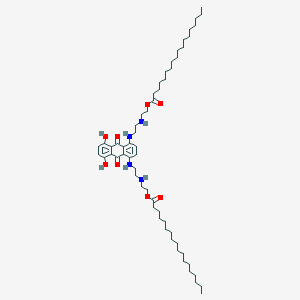
((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate is a complex organic compound derived from anthraquinone. This compound features multiple functional groups, including hydroxyl, carbonyl, and amine groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate typically involves multiple steps:
Formation of the Anthraquinone Core: The initial step involves the synthesis of the anthraquinone core, which can be achieved through the oxidation of anthracene.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at specific positions on the anthraquinone core through hydroxylation reactions.
Formation of the Bis(azanediyl) Linkages: The amine groups are introduced through nucleophilic substitution reactions, forming the bis(azanediyl) linkages.
Attachment of Stearate Groups: Finally, the stearate groups are attached through esterification reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Oxidation Reactions: Using oxidizing agents like potassium permanganate or chromium trioxide.
Catalytic Hydroxylation: Employing catalysts such as palladium or platinum to facilitate the hydroxylation process.
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
Quinones: Formed through oxidation.
Hydroxyanthracenes: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Synthesis: The compound’s anthraquinone core is useful in synthesizing various dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology
Antitumor Agents: The compound’s derivatives have shown potential as antitumor agents due to their ability to intercalate DNA.
Antibiotics: Some derivatives exhibit antibiotic properties.
Medicine
Drug Development: The compound is a precursor in the synthesis of drugs targeting cancer and bacterial infections.
Industry
Polymer Production: Used in the production of high-performance polymers.
Coatings: Employed in the formulation of protective coatings.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the bis(azanediyl) linkages and stearate groups.
1,8-Dihydroxyanthraquinone (Dantron): Similar core structure but different functional groups.
Uniqueness
Functional Diversity: The presence of multiple functional groups (hydroxyl, carbonyl, amine, and ester) makes it more versatile.
Enhanced Biological Activity: The bis(azanediyl) linkages and stearate groups enhance its biological activity and solubility.
This detailed article provides a comprehensive overview of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C58H96N4O8 |
|---|---|
Molekulargewicht |
977.4 g/mol |
IUPAC-Name |
2-[2-[[5,8-dihydroxy-4-[2-(2-octadecanoyloxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl octadecanoate |
InChI |
InChI=1S/C58H96N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(65)69-45-43-59-39-41-61-47-35-36-48(54-53(47)57(67)55-49(63)37-38-50(64)56(55)58(54)68)62-42-40-60-44-46-70-52(66)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,59-64H,3-34,39-46H2,1-2H3 |
InChI-Schlüssel |
QJWBQDJYYRKBCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCCCCCCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)

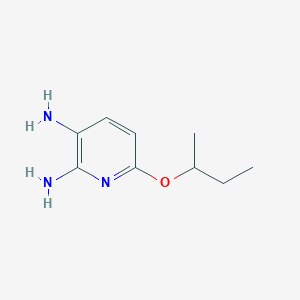
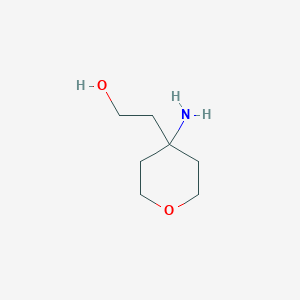
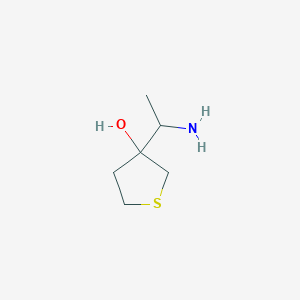
![(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)

![tert-Butyl 2-amino-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15276352.png)
![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)
